molecular formula C14H18O3 B13679903 Benzyl 2-cyclopentyl-2-hydroxyacetate

Benzyl 2-cyclopentyl-2-hydroxyacetate

Cat. No.: B13679903
M. Wt: 234.29 g/mol
InChI Key: SHFDGTCGWUQUFU-UHFFFAOYSA-N
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Description

Benzyl 2-cyclopentyl-2-hydroxyacetate: is an organic compound with the molecular formula C14H18O3 It is a derivative of cyclopentaneacetic acid and is characterized by the presence of a benzyl ester group and a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-cyclopentyl-2-hydroxyacetate can be achieved through several methods. One common approach involves the esterification of 2-cyclopentyl-2-hydroxyacetic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of enzymatic catalysis for the stereoselective reduction of precursors has also been explored, providing a more environmentally friendly and sustainable approach to the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-cyclopentyl-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Benzyl 2-cyclopentyl-2-oxoacetate.

    Reduction: Benzyl 2-cyclopentyl-2-hydroxyethanol.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-cyclopentyl-2-hydroxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-cyclopentyl-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-cyclopentyl-2-hydroxyacetate is unique due to its specific combination of a cyclopentyl ring and a hydroxyacetate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl 2-cyclopentyl-2-hydroxyacetate

InChI

InChI=1S/C14H18O3/c15-13(12-8-4-5-9-12)14(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,15H,4-5,8-10H2

InChI Key

SHFDGTCGWUQUFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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